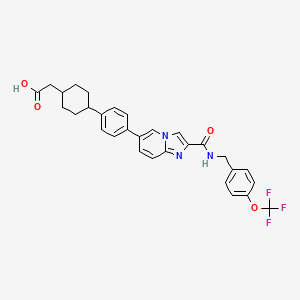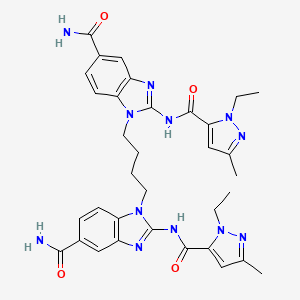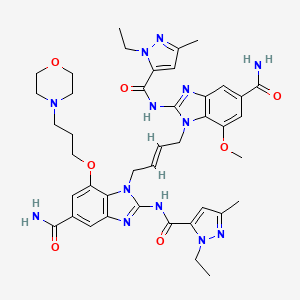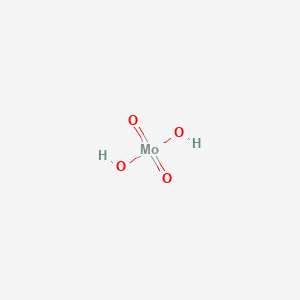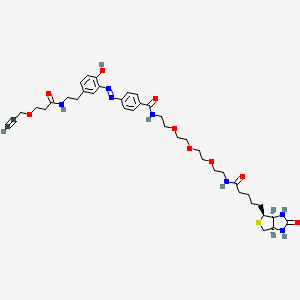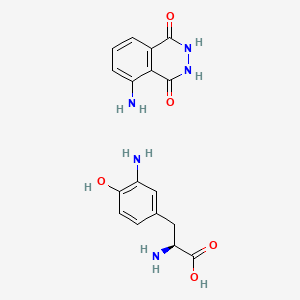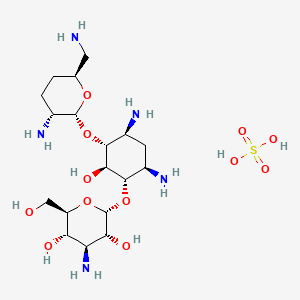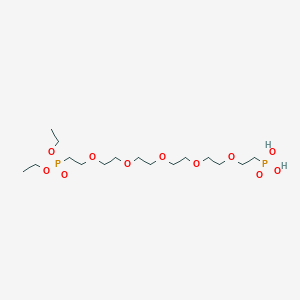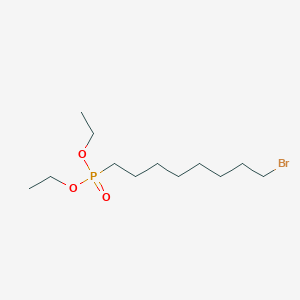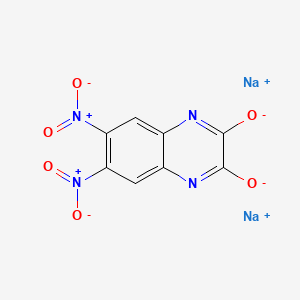
Dnqx disodium salt
Übersicht
Beschreibung
DNQX disodium salt, also known as FG 9041 disodium salt, is a quinoxaline derivative . It is a selective, potent competitive non-NMDA glutamate receptor antagonist . The IC values are 0.5, 2, and 40 μM for AMPA, kainate, and NMDA receptors, respectively .
Molecular Structure Analysis
The empirical formula of DNQX disodium salt is C8H2N4Na2O6 . Its molecular weight is 296.10 .Chemical Reactions Analysis
DNQX disodium salt is a selective and competitive AMPA and kainate receptor antagonist . It also acts as a partial AMPA agonist in the presence of γ2 transmembrane AMPA receptor regulatory proteins (TARP) subunit . It is also a neuroleptic agent that displays pro-oxidant activity .Physical And Chemical Properties Analysis
DNQX disodium salt is a dark brown solid . It is soluble in water up to 100 mM . The melting point is 361°C .Wissenschaftliche Forschungsanwendungen
Dnqx disodium salt is a potent competitive antagonist selective for AMPA/kainate glutamate receptors . It’s routinely used as a tool to distinguish the role of neurotransmissions mediated by AMPA/kainate and NMDA receptors in studying brain functions and disorders . Here are some fields where it’s commonly used:
-
Neuroscience : Dnqx disodium salt is used in neuroscience to study the properties of various types of ion channels . It’s commonly used to reduce excitatory post synaptic currents (EPSC) and is commonly used at 10 µM .
-
Neurophysiology : In neurophysiology, Dnqx disodium salt is used to assist researchers in determining the properties of various types of ion channels and their potential applications in medicine .
-
Neurobiology : In neurobiology, Dnqx disodium salt displays significant effects on neurons. When applied to rat hippocampus neurons in culture, it produces a dose-dependent neurotoxicity which intriguingly seems to operate through a mechanism independent of ionotropic glutamate receptors .
-
Neurochemistry : In neurochemistry, Dnqx disodium salt is used to study the actions of glutamate at AMPA receptors. It’s commonly used to reduce excitatory post synaptic currents (EPSC) and is commonly used at 10 µM .
-
Neuropharmacology : In neuropharmacology, Dnqx disodium salt is used in the context of amphetamine-induced behavioral sensitization in mice. Dnqx demonstrates the capacity to block both the onset and the manifestation of this sensitization .
-
Neuropsychology : In neuropsychology, Dnqx disodium salt is used to study the reward response triggered by psychostimulant drugs. An activation of both AMPA/kainate and dopaminergic receptors in the nucleus accumbens may be crucial for the reward response triggered by psychostimulant drugs .
-
Molecular Biology : Dnqx disodium salt is used in a variety of molecular biology subfields, notably neurophysiology, to assist researchers in determining the properties of various types of ion channels and their potential applications in medicine .
-
Neurotoxicity Studies : When applied to rat hippocampus neurons in culture, Dnqx disodium salt produces a dose-dependent neurotoxicity which intriguingly seems to operate through a mechanism independent of ionotropic glutamate receptors . This effect is specific to neurons and does not impact the surrounding glial cells .
-
Behavioral Sensitization Studies : In the context of amphetamine-induced behavioral sensitization in mice, Dnqx disodium salt demonstrates the capacity to block both the onset and the manifestation of this sensitization . Rather than impacting the overall amphetamine activity, Dnqx specifically intervenes in the sensitization process .
-
Reward Response Studies : An activation of both AMPA/kainate and dopaminergic receptors in the nucleus accumbens may be crucial for the reward response triggered by psychostimulant drugs . Dnqx disodium salt, an AMPA receptor antagonist, when injected into the nucleus accumbens prior to systemic cocaine administration, diminishes the acquisition of this place preference .
-
NMDA and AMPA Receptor Blockage : Dnqx disodium salt has been used to block N-Methyl-D-aspartic acid (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in various experiments .
-
Calcium Fluorescence Studies : Dnqx disodium salt is used in studies involving the inhibition of glutamate-stimulated increase of Ca2+ fluorescence in HEK293 cells expressing GluK2 .
-
Inhibition of Glutamate-Stimulated Increase of Ca2+ Fluorescence : Dnqx disodium salt has been used to inhibit glutamate-stimulated increase of Ca2+ fluorescence in HEK293 cells expressing GluK2 .
-
Blockage of NMDA and AMPA Receptors : Dnqx disodium salt has been used to block N-Methyl-D-aspartic acid (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in various experiments .
-
Neuroleptic Agent : Dnqx disodium salt also acts as a neuroleptic agent that displays pro-oxidant activity .
-
Study of Ion Channels : Dnqx disodium salt is used in a variety of molecular biology subfields, notably neurophysiology, to assist researchers in determining the properties of various types of ion channels and their potential applications in medicine .
-
Neurotoxicity Studies : When applied to rat hippocampus neurons in culture, Dnqx disodium salt produces a dose-dependent neurotoxicity which intriguingly seems to operate through a mechanism independent of ionotropic glutamate receptors .
-
Behavioral Sensitization Studies : In the context of amphetamine-induced behavioral sensitization in mice, Dnqx disodium salt demonstrates the capacity to block both the onset and the manifestation of this sensitization .
Safety And Hazards
Eigenschaften
IUPAC Name |
disodium;6,7-dinitroquinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSBSOYURFUVKJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dnqx disodium salt | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



